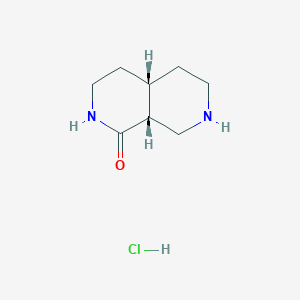

(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

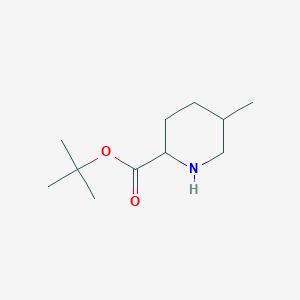

(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one;hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O and its molecular weight is 190.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- A study by Ravi et al. (2018) discusses the novel synthesis of substituted 3-aryl-1,8-naphthyridine derivatives. These compounds were synthesized and evaluated for their antimicrobial activity. This research highlights the potential biomedical applications of naphthyridine derivatives in developing new antimicrobial agents (Ravi et al., 2018).

Environmental Impact

- Falandysz (1998) provides insights into polychlorinated naphthalenes (PCNs), which include chloronaphthalenes as widespread global environmental pollutants. These compounds, similar in structure to naphthyridines, accumulate in biota and can contribute to toxicity through the aryl hydrocarbon receptor-mediated mechanism (Falandysz, 1998).

Synthesis and Characterization in Chemistry

- Hair et al. (2000) discuss the synthesis and characterization of 8-(dimethylamino)-1-naphthyl derivatives of aluminum, gallium, and indium. The study focuses on the chemical synthesis and properties of naphthyridine-related compounds, indicating their importance in inorganic chemistry (Hair et al., 2000).

Pharmaceutical Research

- Schwehm et al. (2014) present the preparation and structural analysis of various naphthyridine derivatives, illustrating their role as key intermediates towards the synthesis of potential new polycyclic medicinal chemical structures (Schwehm et al., 2014).

Crystallography

- Burrett et al. (2014) study the crystal structure of a related compound, providing insights into the molecular configuration and potential applications in material science (Burrett et al., 2014).

Kinetic Studies

- Santos et al. (1993) explore the kinetics of rearrangement of Diels–Alder adducts of activated benzoquinones, a process that is significant in the synthesis of naphthyridine derivatives (Santos et al., 1993).

Antitumor Activity

- Insuasty et al. (2013) investigate the potential antitumor activity of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, highlighting the relevance of naphthyridine derivatives in cancer research (Insuasty et al., 2013).

Electroluminescence and Materials Science

- Wu et al. (2001) discuss the use of star-shaped molecules based on diphenylthienylamines for electroluminescence applications, indicating the potential use of naphthyridine derivatives in electronic and optical materials (Wu et al., 2001).

Wirkmechanismus

Target of Action

The primary target of (4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one;hydrochloride is DNMT3A . DNMT3A is a DNA methyltransferase enzyme that plays a crucial role in the establishment of DNA methylation patterns during development .

Mode of Action

This compound acts as a potent and allosteric inhibitor of DNMT3A . It inhibits DNMT3A activity by disrupting protein-protein interactions . This disruption prevents DNMT3A from interacting with other proteins, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of DNMT3A affects the DNA methylation pathways . DNA methylation is a biochemical process that plays a key role in the regulation of gene expression. By inhibiting DNMT3A, this compound can disrupt normal DNA methylation patterns, potentially leading to changes in gene expression .

Result of Action

The compound induces apoptosis of acute myeloid leukemia (AML) cell lines . It also induces differentiation of distinct AML cell lines, including cells with mutated DNMT3A R882 . This suggests that the compound could have potential therapeutic applications in the treatment of AML.

Eigenschaften

IUPAC Name |

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;/h6-7,9H,1-5H2,(H,10,11);1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOUYEAKLZFBOB-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1CCNC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]2[C@@H]1CCNC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine](/img/structure/B2898042.png)

![3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2898044.png)

![1,7-dimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2898048.png)

![N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2898051.png)

![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2898053.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2898060.png)